
1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea, also known as THU or THU-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. THU is a small molecule inhibitor that targets a specific protein kinase, which is involved in the regulation of various cellular processes.
Applications De Recherche Scientifique
Urea Derivatives in Biosensing and Healthcare
Urea and its derivatives play a critical role in biosensing technologies, especially in detecting and quantifying urea concentrations, which is crucial for diagnosing various diseases related to nitrogen metabolism. Urea biosensors, employing urease as a bioreceptor element, have advanced with the use of various nanoparticles and polymers, enhancing the enzyme's stability and the sensor's sensitivity. Such advancements are pivotal for medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors in Treating Infections
The study of urease inhibitors reveals their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Although the clinical use of these inhibitors is limited due to side effects, the research underscores the untapped potential of urease inhibition in medical therapy (Kosikowska & Berlicki, 2011).
Anion Binding and Coordination Chemistry
Thiourea and urea derivatives are significant in anion receptor chemistry due to their ability to form hydrogen bonds with anions, which is essential for developing sensors and materials for separating and detecting anions in various contexts. This capability has broad applications in environmental chemistry, crystal engineering, and the development of functional materials (Blažek Bregović et al., 2015).
Urea in Agriculture
Urea-based fertilizers are pivotal in agriculture for providing nitrogen to crops. However, their effectiveness can be compromised by volatilization and leaching, leading to environmental pollution. Research into urease and nitrification inhibitors aims to enhance the efficiency of urea fertilizers, reducing nitrogen losses and environmental impact (Ray et al., 2020).
Urea in Energy Storage
Explorations into the use of urea as a hydrogen carrier for fuel cells highlight its potential for sustainable and long-term energy supply. Urea's attributes as a non-toxic, stable, and widely available compound make it an attractive candidate for developing clean energy technologies (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-7-5-16(10-12-4-8-20-11-12)14(17)15-9-13-3-2-6-19-13/h4,8,11,13H,2-3,5-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBHEPAMDAMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

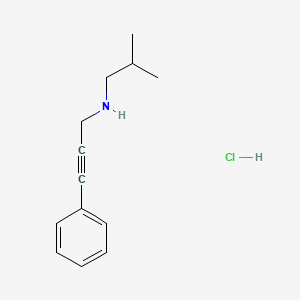
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2626606.png)
![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)
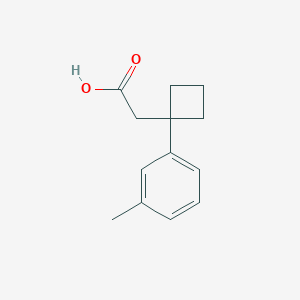
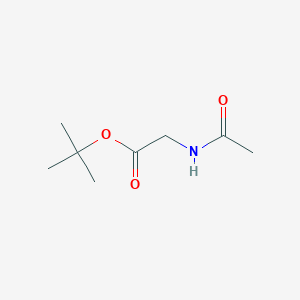
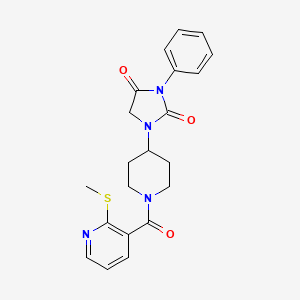
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)
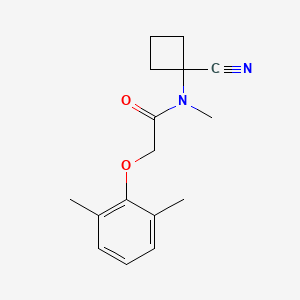

![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)
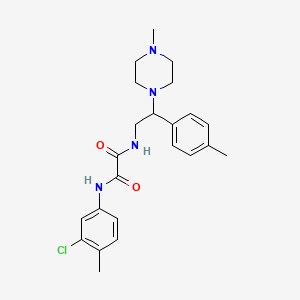

![8-(2-Ethoxyphenyl)-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purine-2,4-dione](/img/structure/B2626626.png)
